(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide
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Overview
Description
2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide is a hydroxycinnamic acid.
Scientific Research Applications
Antimicrobial Activity of Cyanobacterial Compounds
Compounds derived from cyanobacteria, which include cyano-compounds with chemical structures similar to (Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide, have been identified to possess antimicrobial activities. A review of 121 cyanobacterial compounds revealed their effectiveness against multidrug-resistant pathogenic bacteria, fungi, and Mycobacterium tuberculosis. The chemical diversity of these compounds makes cyanobacteria a potential source for pharmaceutical applications, requiring further exploration to determine their practicality as antimicrobials (Swain et al., 2017).
Radical Cyclization in Organic Synthesis
The concept of radical cyclization is fundamental in organic synthesis for creating carbo- and heterocyclic compounds. This compound, due to its structural attributes, could be subject to similar cyclization processes. The research indicates that factors like reaction temperature and the nature of the radical precursors' preferred conformation play a significant role in determining the regiochemistry of radical cyclizations. Such cyclizations are pivotal in synthesizing physiologically active compounds, showcasing the synthetic versatility and potential therapeutic applications of such compounds (Ishibashi & Tamura, 2004).
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide |
InChI |
InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12- |
InChI Key |
GWCNJMUSWLTSCW-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/C#N |
SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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